1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid
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Overview
Description
1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a cyclohexane ring.
2-Methoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a cyclohexanecarboxylic acid group.
2-Methoxyaniline: Similar in structure but without the carboxylic acid group.
Uniqueness
1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
725252-87-9 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-(2-methoxyanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-12-8-4-3-7-11(12)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17) |
InChI Key |
AHLNXIFATXWNHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
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